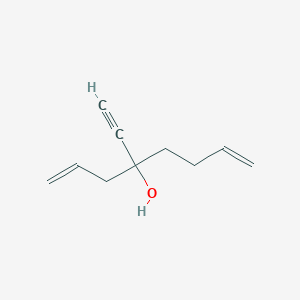
4-Ethynylocta-1,7-dien-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynylocta-1,7-dien-4-OL is an organic compound with the molecular formula C10H14O. It consists of 14 hydrogen atoms, 10 carbon atoms, and 1 oxygen atom . This compound is characterized by its unique structure, which includes both ethynyl and dienyl functional groups, making it a versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylocta-1,7-dien-4-OL can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with appropriate reagents under controlled conditions. For instance, a mixture of propargyl alcohol, diisopropylamine, and paraformaldehyde in tetrahydrofuran (THF) can be heated to reflux for 24 hours . The resulting mixture is then subjected to a series of purification steps, including extraction and filtration, to obtain the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions: 4-Ethynylocta-1,7-dien-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl or dienyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Ethynylocta-1,7-dien-4-OL has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, materials science, and nanotechnology.
作用機序
The mechanism of action of 4-Ethynylocta-1,7-dien-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can influence cellular processes, metabolic pathways, and signal transduction mechanisms .
類似化合物との比較
- 4-ethynylocta-1,7-dien-4-ol
- 6,6-dimethyl-4-ethynyl-octa-1,7-dien-4-ol
- 6,6-dimethyl-2-methyl-4-ethynyl-octa-1,7-dien-4-ol
Uniqueness: this compound stands out due to its unique combination of ethynyl and dienyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing novel materials, pharmaceuticals, and industrial products.
特性
CAS番号 |
859520-40-4 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
4-ethynylocta-1,7-dien-4-ol |
InChI |
InChI=1S/C10H14O/c1-4-7-9-10(11,6-3)8-5-2/h3-5,11H,1-2,7-9H2 |
InChIキー |
CDLUFHLLFHWBBV-UHFFFAOYSA-N |
正規SMILES |
C=CCCC(CC=C)(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


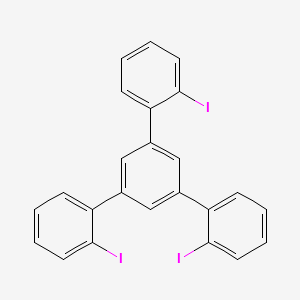
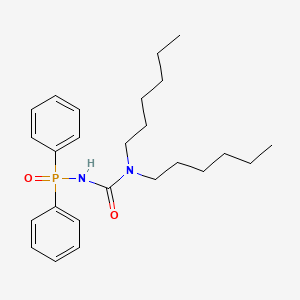

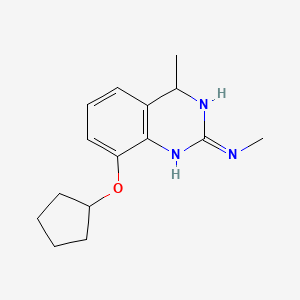
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
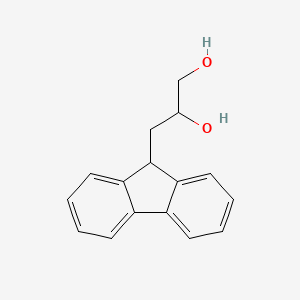
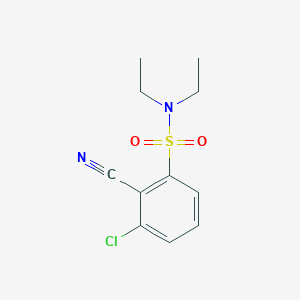
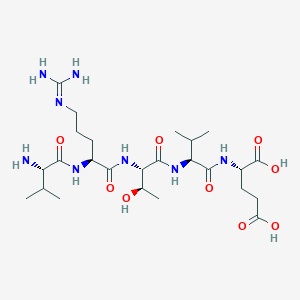
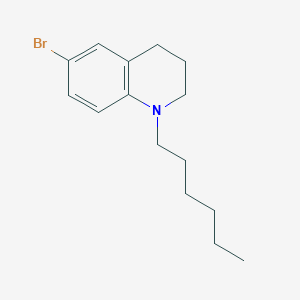
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)

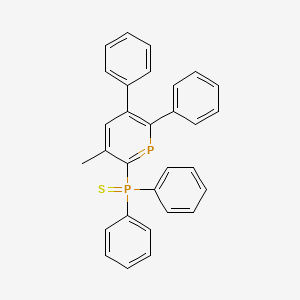
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)

